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Compound of Interest

Compound Name: SC-26196

Cat. No.: B126011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SC-26196, a pivotal pharmacological tool for the

investigation of lipid metabolism. We will explore its mechanism of action, summarize key

quantitative data, detail relevant experimental protocols, and illustrate its impact on critical

signaling pathways.

Core Concepts: Introduction to SC-26196
SC-26196, with the chemical name 2,2-diphenyl-5-(4-[[(1E)-pyridin-3-yl-

methylidene]amino]piperazin-1-yl)pentanenitrile, is a potent and selective inhibitor of Fatty Acid

Desaturase 2 (FADS2), also known as Δ6-desaturase.[1] FADS2 is the rate-limiting enzyme in

the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), which are crucial

components of cell membranes and precursors for signaling molecules.[2] The selectivity of

SC-26196 for FADS2 over other key desaturases like FADS1 (Δ5-desaturase) and Stearoyl-

CoA Desaturase-1 (SCD1, Δ9-desaturase) makes it an invaluable tool for dissecting the

specific roles of the Δ6-desaturation pathway in various physiological and pathological

processes.

Table 1: Physicochemical Properties of SC-26196
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Property Value Reference

Molecular Weight 423.55 g/mol

Formula C₂₇H₂₉N₅

CAS Number 218136-59-5

Solubility Soluble to 25 mM in DMSO

Purity ≥95%

Storage Store at -20°C

Mechanism of Action: Selective Inhibition of FADS2
SC-26196 exerts its effects by directly inhibiting the enzymatic activity of FADS2. This enzyme

introduces the first double bond in the conversion of essential fatty acids, such as linoleic acid

(LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), into their more unsaturated derivatives. By

blocking this key step, SC-26196 effectively decreases the downstream synthesis of crucial

PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid

(DHA).

Caption: PUFA synthesis pathways and the inhibitory action of SC-26196 on FADS2 (Δ6-
desaturase).

Quantitative Data Summary
The potency and selectivity of SC-26196 have been characterized in numerous studies. The

following tables summarize key quantitative findings.

Table 2: Inhibitory Activity of SC-26196
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Target Enzyme IC₅₀ (in vitro) Notes Reference

FADS2 (Δ6-

desaturase)
0.2 µM

Highly potent

inhibition.

FADS1 (Δ5-

desaturase)
>200 µM

Demonstrates high

selectivity.

SCD1 (Δ9-

desaturase)
>200 µM

Demonstrates high

selectivity.

Table 3: Effects of SC-26196 on PUFA Metabolism in Human Cells

Substrate
(Concentration)

Cell Type % Inhibition / Effect Reference

[1-¹⁴C] 18:2n-6 (2 µM)
Fibroblasts, Smooth

Muscle, Astrocytes

87-95% inhibition of

desaturation

[1-¹⁴C] 18:3n-3 (2 µM) Fibroblasts IC₅₀ of 0.2-0.4 µM

[3-¹⁴C] 24:5n-3 Fibroblasts IC₅₀ of 0.2-0.4 µM

[3-¹⁴C] 22:5n-3 to

DHA
Fibroblasts

75% reduction in

conversion

[3-¹⁴C] 24:5n-3 to

DHA
Fibroblasts

84% reduction in

conversion

Table 4: Concentrations of SC-26196 Used in Various Cell-Based Assays
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Cell Type / Model
Concentration
Range

Application Reference

Ovarian Cancer Cells 100 nM - 500 nM
Proliferation,

Apoptosis, Stemness

Adrenocortical

Carcinoma
10 µM

Lipidomics,

Steroidogenesis

Melanoma Cells 50 µM
Cell Migration, Lipid

Unsaturation

Triple-Negative Breast

Cancer
10 µM

Ferroptosis

Susceptibility

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below

are synthesized protocols for key experiments involving SC-26196.

This protocol is based on the methodology used to determine the inhibitory effect of SC-26196
on the desaturation of radiolabeled fatty acids.

Cell Culture: Plate human cells (e.g., skin fibroblasts, HepG2) in appropriate growth medium

and culture until they reach near-confluency.

Pre-incubation with Inhibitor: Replace the growth medium with a serum-free medium

containing the desired concentration of SC-26196 (dissolved in DMSO) or a vehicle control

(DMSO alone). Incubate for a specified period (e.g., 30 minutes to 2 hours).

Substrate Addition: Add a radiolabeled substrate, such as [1-¹⁴C]linoleic acid (18:2n-6), to the

medium at a final concentration of approximately 2 µM.

Incubation: Continue the incubation for a period sufficient for detectable substrate conversion

(e.g., 4-6 hours).

Lipid Extraction: Terminate the reaction by washing the cells with PBS. Scrape the cells and

extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).
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Saponification & Methylation: Saponify the extracted lipids and methylate the resulting fatty

acids to form fatty acid methyl esters (FAMEs).

Analysis: Separate the FAMEs using reverse-phase high-performance liquid chromatography

(HPLC) equipped with a radioactivity detector.

Quantification: Calculate the desaturase activity by determining the percentage of

radioactivity converted from the substrate (e.g., 18:2n-6) to the product (e.g., 18:3n-6).

This workflow outlines the steps to analyze global changes in the lipidome following SC-26196
treatment.

Experimental Workflow: Lipidomics

1. Cell Culture & Treatment
- Plate cells (e.g., NCI-H295R)

- Treat with SC-26196 or DMSO
- Incubate for 18-48 hours

2. Sample Collection & Quenching
- Wash cells with cold PBS
- Scrape cells in methanol

- Quench metabolism

3. Lipid Extraction
- Add methyl-tert-butyl ether (MTBE)

- Vortex and phase separate
- Collect organic (lipid) layer

4. LC-MS/MS Analysis
- Inject sample into LC system

- Separate lipids by chromatography
- Detect and fragment ions in MS

5. Data Processing & Analysis
- Peak identification

- Lipid species annotation
- Statistical analysis (PCA, heatmaps)

Click to download full resolution via product page

Caption: A typical experimental workflow for studying the effect of SC-26196 on the cellular
lipidome.

SC-26196 has been used in various mouse models to study its systemic effects.

Obesity Model: To study effects on steroidogenesis, C57BL/6J mice on a high-fat diet (HFD)

were administered SC-26196 mixed into the HFD at a concentration of 0.625 g/kg of food for

8 weeks. This corresponds to an approximate daily dose of 100 mg/kg of animal weight.

Ovarian Cancer Xenograft Model: For cancer studies, SC-26196 was administered to SCID

mice bearing GFP-ES-2 cell xenografts via intraperitoneal injection at a dose of 100 mg/kg,

administered every two days (q.2d).

Applications and Downstream Effects
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The inhibition of FADS2 by SC-26196 triggers a cascade of downstream cellular events,

making it a valuable probe in multiple research areas.

In cancer research, SC-26196 has been instrumental in linking lipid metabolism to cancer cell

stemness and survival.

Inhibition of Cancer Stem Cells (CSCs): SC-26196 can eliminate CSCs from ovarian cancer

cell lines and inhibit the formation of spheroids, a key characteristic of stemness. This is

often associated with the downregulation of stemness markers like ALDH1A1, Sox2, and

Nanog.

Induction of Ferroptosis: By altering the balance of polyunsaturated and monounsaturated

fatty acids, FADS2 inhibition can sensitize cancer cells to ferroptosis, a form of iron-

dependent cell death driven by lipid peroxidation. Treatment with SC-26196, particularly in

combination with an SCD1 inhibitor, has been shown to increase intracellular ferrous ions

(Fe²⁺) and reactive oxygen species (ROS), leading to cell death. However, in some contexts

like triple-negative breast cancer, FADS2 inhibition can paradoxically prevent ferroptosis by

reducing the pool of highly peroxidisable PUFAs.
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Caption: Downstream consequences of FADS2 inhibition by SC-26196 in cancer cells.

SC-26196 is also a powerful tool for investigating the role of FADS2 in systemic metabolism

and endocrine function.

Steroidogenesis: Studies in adrenocortical cells have shown that FADS2 inhibition with SC-
26196 reprograms the mitochondrial lipidome. This leads to reduced mitochondrial

cholesterol uptake and, consequently, diminished synthesis of corticosteroids like

aldosterone and corticosterone. These findings highlight a direct link between PUFA

synthesis and adrenal steroid production.

Inflammation: As PUFAs like arachidonic acid are precursors to pro-inflammatory

eicosanoids, FADS2 inhibition has predictable anti-inflammatory effects. SC-26196 has been

shown to exhibit anti-inflammatory properties in a mouse edema model, underscoring the

role of the Δ6-desaturation pathway in inflammation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b126011?utm_src=pdf-body-img
https://www.benchchem.com/product/b126011?utm_src=pdf-body
https://www.benchchem.com/product/b126011?utm_src=pdf-body
https://www.benchchem.com/product/b126011?utm_src=pdf-body
https://www.benchchem.com/product/b126011?utm_src=pdf-body
https://www.benchchem.com/product/b126011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
SC-26196 is a highly selective and potent FADS2 inhibitor that has become an indispensable

chemical probe in the field of lipid metabolism. Its ability to specifically block the Δ6-

desaturation pathway enables researchers to precisely investigate the multifaceted roles of

PUFAs in health and disease. From dissecting fundamental biochemical pathways to

uncovering novel therapeutic vulnerabilities in cancer and metabolic disorders, SC-26196
provides a clear and quantifiable method for modulating cellular lipid composition and studying

the functional consequences. This guide serves as a foundational resource for professionals

seeking to leverage this powerful tool in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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